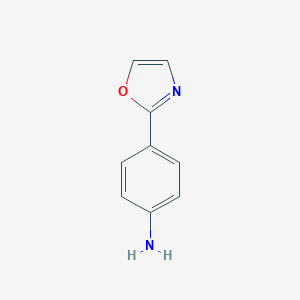

4-(Oxazol-2-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-oxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLOVNWUCAZDJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90494873 | |

| Record name | 4-(1,3-Oxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62882-11-5 | |

| Record name | 4-(1,3-Oxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3-oxazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Oxazol-2-yl)aniline: A Technical Guide to Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(Oxazol-2-yl)aniline, a key heterocyclic building block in medicinal chemistry. Due to a lack of specific literature detailing the initial discovery of this exact molecule, this document focuses on established and plausible synthetic routes, providing detailed experimental protocols and quantitative data based on analogous transformations. The significance of the broader class of aminophenyl oxazoles in drug discovery is also discussed, offering context for the compound's potential applications.

Introduction: The Significance of Aminophenyl Oxazoles

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. When coupled with an aniline moiety, the resulting aminophenyl oxazole core serves as a versatile template for the development of novel therapeutics. These compounds have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The amino group provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles. The 2- and 5-positions of the oxazole ring, as well as the amino group of the aniline, are key points for molecular diversification.

Proposed Synthetic Pathways for this compound

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a direct and efficient one-pot synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2][3] This method is particularly advantageous due to its operational simplicity and the commercial availability of the reagents.

Reaction Scheme:

Experimental Protocol:

Materials:

-

4-Aminobenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Brine solution

Procedure:

-

To a solution of 4-aminobenzaldehyde (1.0 equivalent) in methanol, add tosylmethyl isocyanide (1.1 equivalents) and potassium carbonate (2.0 equivalents).

-

Stir the reaction mixture at reflux for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature and concentrate under reduced pressure to remove the methanol.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Quantitative Data (Based on Analogous Reactions):

| Parameter | Value | Reference |

| Yield | 75-85% | [4] |

| Purity | >95% (after chromatography) | N/A |

| Reaction Time | 2-4 hours | N/A |

| Temperature | Reflux (approx. 65°C) | N/A |

Robinson-Gabriel Oxazole Synthesis

The Robinson-Gabriel synthesis is a classic method for the formation of oxazoles through the cyclodehydration of 2-acylamino-ketones.[5][6] This approach requires a two-step sequence: preparation of the 2-acylamino-ketone intermediate followed by cyclization. To avoid side reactions with the free amino group, a protection/deprotection strategy or a nitro-group reduction strategy is often employed.

Pathway A: Nitro-Group Reduction Strategy

This pathway involves the synthesis of the nitro-analogue, 2-(4-nitrophenyl)oxazole, followed by the reduction of the nitro group to the desired aniline.

Step 1: Synthesis of 2-(4-Nitrophenyl)oxazole

A plausible method for this step is the reaction of 2-bromo-1-(4-nitrophenyl)ethan-1-one with a formamide source or urea.

Experimental Protocol (Step 1):

Materials:

-

2-Bromo-1-(4-nitrophenyl)ethan-1-one

-

Urea

-

Deep Eutectic Solvent (e.g., choline chloride:urea) or a high-boiling solvent like DMF

Procedure:

-

Combine 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.0 equivalent) and urea (1.0-1.2 equivalents) in a suitable deep eutectic solvent or DMF.

-

Heat the reaction mixture at 60-80°C for 3-5 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography to yield 2-(4-nitrophenyl)oxazole.[7]

Step 2: Reduction of 2-(4-Nitrophenyl)oxazole

The nitro group can be reduced to an amine using standard reducing agents.

Experimental Protocol (Step 2):

Materials:

-

2-(4-Nitrophenyl)oxazole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

-

Ethanol (EtOH) or Acetic Acid (AcOH)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

Procedure (using SnCl₂·2H₂O):

-

Dissolve 2-(4-nitrophenyl)oxazole (1.0 equivalent) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (3.0-5.0 equivalents) in concentrated hydrochloric acid dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 2-6 hours until the starting material is consumed (monitored by TLC).

-

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford this compound.

Quantitative Data (Based on Analogous Reactions):

| Parameter | Step 1: Oxazole Formation | Step 2: Nitro Reduction | Reference |

| Yield | 60-70% | 80-95% | [7] |

| Purity | >95% (after purification) | >98% (after purification) | N/A |

| Reaction Time | 3-5 hours | 2-6 hours | N/A |

| Temperature | 60-80°C | Room Temperature | N/A |

Experimental Workflows (Graphviz)

The following diagrams illustrate the proposed synthetic workflows for this compound.

Caption: Van Leusen Synthesis Workflow for this compound.

Caption: Robinson-Gabriel Synthesis Workflow (Nitro-Reduction Strategy).

Discovery and Applications

As previously mentioned, specific literature detailing the initial discovery of this compound is scarce. However, the broader class of aminophenyl oxazoles has been a subject of significant interest in medicinal chemistry for several decades. The discovery of the biological activities of various substituted oxazoles has driven the development of synthetic methods to access diverse analogues for biological screening.

Aminophenyl oxazole derivatives have been investigated for a range of therapeutic applications, including:

-

Anticancer Agents: The scaffold is present in compounds designed as kinase inhibitors and apoptosis inducers.[8][9]

-

Anti-inflammatory Agents: Derivatives have shown potential in modulating inflammatory pathways.

-

Antimicrobial Agents: The oxazole nucleus is a key component of several antibacterial and antifungal compounds.

The synthesis of this compound provides a valuable starting point for the generation of libraries of novel compounds for high-throughput screening in drug discovery programs. The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents, enabling the fine-tuning of biological activity and physicochemical properties.

Conclusion

While the specific discovery of this compound is not well-documented, its synthesis can be confidently approached using established methods such as the Van Leusen and Robinson-Gabriel reactions. This technical guide provides detailed, plausible protocols and workflows to aid researchers in the preparation of this valuable synthetic intermediate. The proven importance of the aminophenyl oxazole scaffold in medicinal chemistry underscores the potential of this compound as a key building block for the development of future therapeutic agents. Further research into the biological activities of derivatives of this compound is warranted.

References

- 1. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solution-phase parallel oxazole synthesis with TosMIC [organic-chemistry.org]

- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-(Oxazol-2-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(Oxazol-2-yl)aniline. Due to the limited availability of direct experimental data for this specific compound in public databases, this document presents a detailed analysis based on established spectroscopic principles and data from closely related structural analogs. The information herein serves as a robust resource for the identification, purity assessment, and structural elucidation of this compound and similar compounds in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the key spectroscopic techniques used to characterize this compound. These values are predicted based on the analysis of its constituent functional groups—the aniline and oxazole rings—and data from analogous molecules.

Table 1: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3250 | Strong, Broad | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3150-3000 | Medium | Aromatic C-H stretching |

| 1620-1580 | Strong | C=N stretching of the oxazole ring |

| 1600-1450 | Medium to Strong | Aromatic C=C ring stretching |

| 1300-1200 | Medium | Aromatic C-N stretching |

| 1100-1000 | Medium | C-O-C stretching of the oxazole ring |

| 850-800 | Strong | para-disubstituted benzene C-H out-of-plane bending |

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.80 | d | 2H | Ar-H (ortho to oxazole) |

| ~7.55 | s | 1H | Oxazole-H (C5) |

| ~7.10 | s | 1H | Oxazole-H (C4) |

| ~6.75 | d | 2H | Ar-H (ortho to NH₂) |

| ~4.00 | br s | 2H | -NH₂ |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~161.0 | C2 of oxazole (C=N) |

| ~148.0 | C-NH₂ of aniline |

| ~138.0 | C5 of oxazole |

| ~129.0 | CH of aniline (ortho to oxazole) |

| ~125.0 | C-oxazole of aniline |

| ~122.0 | C4 of oxazole |

| ~115.0 | CH of aniline (ortho to NH₂) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 160 | Molecular ion (M⁺) |

| 132 | Loss of CO |

| 104 | Loss of CO and HCN |

| 77 | Phenyl cation |

Experimental Protocols

The following sections detail the standardized methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: A Representative Method

A plausible synthetic route to this compound involves the condensation of 4-aminobenzaldehyde with tosyl)methyl isocyanide (TosMIC), a common method for oxazole synthesis.

-

Reaction Setup: To a solution of 4-aminobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol, add tosyl)methyl isocyanide (1.05 eq) and a base like potassium carbonate (2.0 eq).

-

Reaction Conditions: Stir the mixture at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Partition the residue between water and an organic solvent like ethyl acetate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. The crude product can be purified by column chromatography on silica gel to afford this compound.

FT-IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, a small amount (1-2 mg) is finely ground with dry potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: A background spectrum of a pure KKBr pellet is recorded first. The sample pellet is then placed in the spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.[1]

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.[2]

-

¹H NMR Data Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Data Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[2]

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI). EI is a common technique for this type of molecule.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different m/z values.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the spectroscopic data in the structural elucidation of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

References

4-(Oxazol-2-yl)aniline CAS number and identification

An in-depth technical guide on the core aspects of 2-aryl-oxazole aniline derivatives, with a specific focus on 4-(Benzo[d]oxazol-2-yl)aniline, is provided below for researchers, scientists, and professionals in drug development. Due to the limited availability of specific data for 4-(Oxazol-2-yl)aniline, this guide centers on the well-documented and structurally related compound, 4-(Benzo[d]oxazol-2-yl)aniline.

Introduction

While specific comprehensive data for this compound is scarce in publicly accessible literature, this guide provides a detailed technical overview of the closely related compound, 4-(Benzo[d]oxazol-2-yl)aniline. This compound belongs to the 2-arylbenzoxazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. 4-(Benzo[d]oxazol-2-yl)aniline, in particular, has been identified as a potent antitumor agent.[1] This guide will cover its identification, chemical and physical properties, synthesis, and applications in drug discovery and development.

Identification

The unambiguous identification of 4-(Benzo[d]oxazol-2-yl)aniline is crucial for research and development purposes. Key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| CAS Number | 20934-81-0[2] |

| IUPAC Name | 4-(1,3-benzoxazol-2-yl)aniline |

| Synonyms | 4-(2-Benzoxazolyl)benzenamine, [4-(benzooxazol-2-yl)-phenyl]-amine, 4-(1,3-benzoxazol-2-yl)anilin[2][3] |

| Molecular Formula | C₁₃H₁₀N₂O[2] |

| Molecular Weight | 210.24 g/mol |

| InChI Key | XZYQBYQGHHGXBC-UHFFFAOYSA-N |

Chemical and Physical Properties

The physicochemical properties of 4-(Benzo[d]oxazol-2-yl)aniline are essential for its handling, formulation, and development as a potential therapeutic agent.

| Property | Value |

| Melting Point | 169-170 °C[2] |

| Boiling Point | 361.4 ± 25.0 °C (Predicted)[2] |

| Density | 1.257 ± 0.06 g/cm³ (Predicted)[2] |

| Appearance | Light yellow to brown solid[4] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL)[4] |

| Storage | 4°C, protect from light[4] |

Spectroscopic Data for Identification

While detailed spectra are often proprietary, the expected spectroscopic features for 4-(Benzo[d]oxazol-2-yl)aniline can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the aniline and benzoxazole rings. Protons on the 4-substituted aniline ring would typically appear as two doublets in the aromatic region. The protons of the benzoxazole moiety would also resonate in the aromatic region. The -NH₂ protons of the aniline group would likely produce a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display signals for the 13 unique carbon atoms in the molecule. The chemical shifts would be characteristic of the aromatic carbons in both the aniline and benzoxazole rings.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (210.24 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=N stretching of the oxazole ring, and C-O stretching.[5]

Synthesis of 4-(Benzo[d]oxazol-2-yl)aniline

The synthesis of 2-arylbenzoxazoles, including 4-(Benzo[d]oxazol-2-yl)aniline, can be achieved through several methods. A common approach involves the condensation of a 2-aminophenol with a substituted benzoic acid or its derivative.[5][6]

Experimental Protocol: General Synthesis of 2-Arylbenzoxazoles

A general procedure for the synthesis of 2-arylbenzoxazoles involves the condensation of a 2-aminophenol with a substituted benzoic acid in the presence of a condensing agent like polyphosphoric acid (PPA) or under acidic conditions.[6]

-

Reaction Setup: A mixture of 2-aminophenol and 4-aminobenzoic acid is heated in the presence of a suitable solvent and catalyst.

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature to facilitate the condensation and subsequent cyclization to form the benzoxazole ring.[5]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into water to precipitate the crude product. The solid is then collected by filtration, washed, and purified by recrystallization or column chromatography to yield the desired 2-arylbenzoxazole.[5]

Applications in Research and Drug Development

4-(Benzo[d]oxazol-2-yl)aniline has emerged as a compound of interest in oncology research due to its potent antitumor properties.[1]

Antitumor Activity

Research has demonstrated that 4-(Benzo[d]oxazol-2-yl)aniline exhibits inhibitory activity against mammary carcinoma cell lines, such as MCF-7 and MDA-468.[1][4] The compound has shown IC₅₀ values in the sub-micromolar to micromolar range, indicating its potential as a lead compound for the development of new anticancer therapies.[1][4] The antitumor activity of 2-arylbenzoxazoles is believed to be mediated through various mechanisms, including the induction of apoptosis.

Signaling Pathway Involvement

While the specific signaling pathways modulated by 4-(Benzo[d]oxazol-2-yl)aniline are a subject of ongoing research, many antitumor agents exert their effects by activating intrinsic apoptotic pathways. This often involves the activation of caspases, a family of proteases that execute programmed cell death.

4-(Benzo[d]oxazol-2-yl)aniline is a promising scaffold in the field of medicinal chemistry, particularly for the development of novel antitumor agents. Its straightforward synthesis and potent biological activity make it an attractive candidate for further investigation and optimization in drug discovery programs. This technical guide provides a foundational overview for researchers and scientists working with this and related 2-arylbenzoxazole compounds.

References

Solubility and Stability of 4-(Oxazol-2-yl)aniline: A Technical Guide

This technical guide provides a comprehensive overview of the solubility and stability of 4-(Oxazol-2-yl)aniline, a heterocyclic compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of public data on this specific molecule, this document outlines a framework for determining its physicochemical properties, including detailed experimental protocols based on established methodologies for analogous compounds.

Physicochemical Properties

While specific experimental data for this compound is not widely available, the properties of structurally related compounds can provide valuable insights. The presence of both an aniline and an oxazole moiety influences its chemical characteristics. The aniline portion typically governs its basicity and susceptibility to oxidation, while the electron-rich oxazole ring contributes to its reactivity and potential for hydrogen bonding.

Table 1: Predicted Physicochemical Properties of Related Aniline and Oxazole Derivatives

| Property | 4-(Benzo[d]oxazol-2-yl)aniline | 4-(1,2,4-Oxadiazol-3-yl)aniline | 4-(1,3-Oxazol-5-yl)aniline |

| Molecular Formula | C₁₃H₁₀N₂O[1] | C₈H₇N₃O[2] | C₉H₈N₂O[3] |

| Molecular Weight | 210.24 g/mol [4] | 161.16 g/mol [2] | 160.17 g/mol [3] |

| Melting Point | 169-170 °C[1] | Not Available | Not Available |

| Boiling Point | 361.4±25.0 °C (Predicted)[1] | Not Available | Not Available |

| pKa | 3.29±0.10 (Predicted)[1] | Not Available | Not Available |

| LogP | Not Available | 1.1 (Computed)[2] | 1.3 (Computed)[3] |

Solubility Profile

The solubility of a compound is a critical parameter influencing its bioavailability and formulation development. Based on its structure, this compound is expected to be soluble in polar organic solvents.

Qualitative Solubility

The nitrogen atoms in the aniline and oxazole rings can act as hydrogen bond acceptors, while the N-H group of the aniline can act as a hydrogen bond donor with protic solvents. This suggests good solubility in polar protic solvents like methanol and ethanol. In polar aprotic solvents such as DMSO and DMF, the polar nature of the solvent is expected to effectively solvate the molecule. Conversely, its solubility in non-polar solvents like toluene and hexane is anticipated to be low.

Quantitative Solubility Data for an Analogous Compound

Quantitative solubility data for the related compound, 4-(Benzo[d]oxazol-2-yl)aniline, is available in specific solvent systems, which can serve as a reference.

Table 2: Quantitative Solubility of 4-(Benzo[d]oxazol-2-yl)aniline

| Solvent System | Solubility |

| DMSO | ≥ 100 mg/mL (475.66 mM)[4] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (11.89 mM)[4] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (11.89 mM)[4] |

| Note: "≥" indicates that the solubility is at least the stated value, but the saturation point was not determined.[4] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach to determine the thermodynamic solubility of a compound.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a vial.

-

Equilibration: Seal the vials and agitate them in a constant temperature shaker or incubator (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.22 µm).

-

Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Profile

The stability of a pharmaceutical compound is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential to understand the chemical stability of a molecule and to develop stability-indicating analytical methods.[5]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to predict its degradation pathways.[5][6] These studies are crucial for identifying potential degradation products and developing stable formulations.[5]

Logical Flow of a Forced Degradation Study

Caption: Logical Flow of a Forced Degradation Study.

Experimental Protocols for Forced Degradation Studies

The following protocols outline the typical conditions for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[5] The extent of degradation should be targeted at 5-20%.[7]

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Recommended Protocol |

| Acid Hydrolysis | 0.1 M HCl at room temperature or elevated temperature (e.g., 60 °C) for a specified duration. |

| Base Hydrolysis | 0.1 M NaOH at room temperature or elevated temperature (e.g., 60 °C) for a specified duration. |

| Oxidation | 3% H₂O₂ at room temperature for a specified duration. |

| Thermal Degradation | The solid drug substance is exposed to dry heat (e.g., 80 °C) for a specified duration. |

| Photostability | The solid drug substance is exposed to a combination of UV and visible light as per ICH Q1B guidelines. |

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stressor solutions. For thermal and photolytic studies, the solid compound is used.

-

Stress Application: Expose the samples to the conditions outlined in Table 3. Monitor the degradation over time.

-

Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. This method should be able to separate the parent compound from all significant degradation products.

-

Peak Purity and Identification: Assess the peak purity of the parent compound and any degradation products. Use techniques like LC-MS to identify the structure of the major degradants.

Analytical Methods for Quantification

A robust analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the preferred technique for its high resolution and sensitivity.

HPLC Method for Purity and Degradation Analysis

A stability-indicating reversed-phase HPLC (RP-HPLC) method is suitable for the analysis of this compound.

Table 4: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This technical guide provides a foundational framework for characterizing the solubility and stability of this compound. The successful application of these methodologies will generate critical data to support its advancement in research and drug development.

References

- 1. chembk.com [chembk.com]

- 2. 4-(1,2,4-Oxadiazol-3-yl)aniline | C8H7N3O | CID 21483704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(1,3-Oxazol-5-yl)aniline | C9H8N2O | CID 517747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. rjptonline.org [rjptonline.org]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Quantum Chemical Blueprint of 4-(Oxazol-2-yl)aniline: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the quantum chemical calculations for 4-(Oxazol-2-yl)aniline, a molecule of significant interest in medicinal chemistry. By leveraging computational methods, we can unlock a deeper understanding of its electronic structure, reactivity, and potential as a scaffold in drug design. This document outlines the theoretical foundation, computational methodologies, and expected electronic and structural properties, providing a framework for in-silico analysis.

Introduction: The Significance of In-Silico Analysis

Quantum chemical calculations have become an indispensable tool in modern drug discovery.[1] For a molecule like this compound, which combines the electron-rich aniline moiety with the versatile oxazole ring, these calculations can predict a range of properties that are crucial for its development as a therapeutic agent.[2][3] These properties include molecular geometry, electronic distribution, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding its reactivity and interaction with biological targets.[1] Computational approaches, such as Density Functional Theory (DFT), offer a cost-effective and efficient means to screen and optimize potential drug candidates before their synthesis.[4]

Methodologies for Quantum Chemical Calculations

The in-silico analysis of this compound involves a systematic computational workflow. The primary method employed for such studies is Density Functional Theory (DFT), known for its balance of accuracy and computational cost.[4]

Computational Protocol

A typical computational study would involve the following steps:

-

Geometry Optimization: The initial step is to determine the most stable 3D conformation of the this compound molecule. This is achieved by finding the geometry with the lowest potential energy using a functional like B3LYP combined with a basis set such as 6-311++G(d,p).[4]

-

Frequency Calculations: To confirm that the optimized structure represents a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.[4]

-

Electronic Property Calculations: Once the optimized geometry is obtained, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment.[1][5]

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[1]

The following diagram illustrates the typical workflow for these computational studies.

References

- 1. echemcom.com [echemcom.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective | Journalasjt [journalajst.com]

- 4. benchchem.com [benchchem.com]

- 5. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 4-(Oxazol-2-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-(Oxazol-2-yl)aniline. Due to the limited availability of experimentally derived public data for this specific molecule, this guide presents predicted spectral characteristics based on established principles and data from analogous structures. Furthermore, a comprehensive, standardized experimental protocol for acquiring high-quality NMR spectra for this class of compounds is detailed.

Chemical Structure and Atom Numbering

To facilitate the discussion of NMR data, the chemical structure of this compound is presented below with a systematic atom numbering scheme. This numbering will be used for the assignment of spectral peaks.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Atom Number | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| H2, H6 | Doublet | 7.8 - 8.0 |

| H3, H5 | Doublet | 6.7 - 6.9 |

| H8 | Singlet | 7.6 - 7.8 |

| H9 | Singlet | 7.1 - 7.3 |

| NH₂ | Broad Singlet | 3.5 - 4.5 |

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| C1 | 118 - 122 |

| C2, C6 | 128 - 132 |

| C3, C5 | 114 - 118 |

| C4 | 148 - 152 |

| C7 | 160 - 164 |

| C8 | 138 - 142 |

| C9 | 125 - 129 |

Experimental Protocol for NMR Spectroscopy

The following is a detailed, standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra, applicable to this compound and related organic molecules.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices for aniline derivatives include Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the labile amine protons.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the selected deuterated solvent in a clean, dry vial.

-

Internal Standard: If the deuterated solvent does not contain an internal standard, add a small amount of Tetramethylsilane (TMS, 0 ppm) to the solution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any solid particles.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer with a proton frequency of at least 300 MHz for optimal spectral dispersion.

-

Shimming: Place the NMR tube in the spectrometer's probe and perform automated or manual shimming of the magnetic field to achieve high homogeneity and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: Use a standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: ~12-16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

-

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.

-

Acquisition Parameters:

-

Spectral Width: ~200-220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for NMR analysis of this compound.

Spectroscopic Analysis of 4-(Oxazol-2-yl)aniline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of 4-(Oxazol-2-yl)aniline, a heterocyclic compound of interest in pharmaceutical and materials science research. The document outlines the expected Fourier-Transform Infrared (FT-IR) and mass spectrometry (MS) characteristics of the molecule and provides detailed experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals working with this and structurally related compounds.

Introduction

This compound is a bifunctional molecule featuring an aniline moiety and an oxazole ring. This unique combination of a nucleophilic aromatic amine and a five-membered heterocyclic ring makes it a versatile building block in organic synthesis. Understanding its spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide presents a summary of expected spectroscopic data based on the analysis of its constituent functional groups and related structures.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the expected quantitative data based on known spectral characteristics of anilines and oxazoles.

FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its aniline and oxazole functionalities.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity |

| 3450 - 3350 | N-H stretching (asymmetric) | Primary Amine | Medium |

| 3350 - 3250 | N-H stretching (symmetric) | Primary Amine | Medium |

| 3150 - 3000 | C-H stretching | Aromatic (Aniline & Oxazole) | Medium-Weak |

| 1630 - 1610 | N-H bending (scissoring) | Primary Amine | Strong |

| 1610 - 1580 | C=C stretching | Aromatic Ring | Medium-Strong |

| 1550 - 1490 | C=N stretching | Oxazole Ring | Medium-Strong |

| 1500 - 1450 | C=C stretching | Aromatic Ring | Medium |

| 1350 - 1250 | C-N stretching | Aryl Amine | Strong |

| 1100 - 1000 | C-O-C stretching | Oxazole Ring | Strong |

| 900 - 670 | C-H out-of-plane bending | Aromatic Ring | Strong |

Mass Spectrometry Data

The mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns arising from the cleavage of the oxazole and aniline rings.

| m/z Ratio | Proposed Fragment | Description |

| 160 | [M]⁺ | Molecular Ion |

| 132 | [M - CO]⁺ | Loss of carbon monoxide from the oxazole ring |

| 131 | [M - HCN]⁺ | Loss of hydrogen cyanide from the oxazole ring |

| 104 | [C₇H₆N]⁺ | Fragment corresponding to the aminophenyl moiety |

| 92 | [C₆H₆N]⁺ | Aniline radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 55 | [C₃H₃O]⁺ | Fragment from the oxazole ring |

Experimental Protocols

The following are detailed methodologies for the FT-IR and mass spectrometry analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the acquisition of an FT-IR spectrum of a solid sample using the KBr pellet method.

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet-forming die.

-

Press the powder under a hydraulic press at 8-10 tons for 2-3 minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder in the FT-IR spectrometer.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform a baseline correction on the acquired spectrum.

-

Identify and label the characteristic absorption peaks.

-

Mass Spectrometry

This protocol outlines the analysis of this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS) with electron ionization (EI).

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Perform a serial dilution to a final concentration of approximately 10-100 µg/mL.

-

-

Instrumentation and Data Acquisition:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum of the identified peak to determine the molecular ion and fragmentation pattern.

-

Visualizations

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

Methodological & Application

Application Notes and Protocols for 4-(Oxazol-2-yl)aniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-(Oxazol-2-yl)aniline, a versatile heterocyclic building block, in organic synthesis. The unique structural combination of an aniline moiety and an oxazole ring makes this compound a valuable precursor for the synthesis of a wide range of biologically active molecules, particularly in the field of medicinal chemistry.

Introduction to this compound

This compound features a nucleophilic amino group and an aromatic oxazole ring, making it an ideal scaffold for the synthesis of kinase inhibitors and other pharmacologically relevant compounds. The aniline group provides a reactive handle for various coupling reactions, while the oxazole moiety can participate in crucial interactions with biological targets. Its derivatives have been explored as inhibitors of key signaling pathways implicated in cancer and other diseases.

Synthesis of this compound

While a single, universally adopted synthesis for this compound is not prominently featured in the literature, two plausible and well-established methods for the formation of the 2-aryloxazole core are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

Protocol 1: Robinson-Gabriel Synthesis Approach[1][2][3][4]

The Robinson-Gabriel synthesis involves the cyclodehydration of an α-acylamino ketone. For the synthesis of this compound, this would typically start from a derivative of 2-amino-1-(4-aminophenyl)ethanone.

Workflow for Robinson-Gabriel Synthesis

Caption: Robinson-Gabriel synthesis workflow for this compound.

Experimental Protocol:

-

Acylation: To a solution of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride (1.0 eq) in a suitable solvent (e.g., pyridine or DCM with a base), add the desired acylating agent (e.g., benzoyl chloride, 1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain the N-acylated intermediate.

-

Cyclodehydration: Dissolve the α-acylamino ketone intermediate (1.0 eq) in a suitable dehydrating agent (e.g., concentrated sulfuric acid or phosphorus oxychloride).[1][2]

-

Heat the reaction mixture, typically between 80-120 °C, for 1-3 hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or NaHCO₃ solution).

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate. Purify the crude product by column chromatography to yield the 2-(4-nitrophenyl)oxazole derivative.

-

Nitro Reduction: Dissolve the 2-(4-nitrophenyl)oxazole derivative (1.0 eq) in ethanol or ethyl acetate.

-

Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) or perform catalytic hydrogenation with H₂ gas and a palladium catalyst (e.g., 10% Pd/C).

-

Heat the reaction mixture to reflux or stir under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

-

After cooling, neutralize the mixture and extract the product. Purify by column chromatography to obtain this compound.

Protocol 2: Van Leusen Oxazole Synthesis Approach[6][7][8][9]

The Van Leusen oxazole synthesis provides a direct route to oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).

Workflow for Van Leusen Synthesis

Caption: Van Leusen synthesis workflow for this compound.

Experimental Protocol:

-

Oxazole Formation: To a stirred solution of 4-nitrobenzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) in methanol, add potassium carbonate (2.0 eq) as the base.[3][4]

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield 2-(4-nitrophenyl)oxazole.

-

Nitro Reduction: Follow the same procedure as described in step 8-11 of the Robinson-Gabriel protocol to reduce the nitro group to the aniline.

Applications in Organic Synthesis

This compound is a valuable building block for creating diverse molecular architectures, primarily through reactions involving the aniline nitrogen. Key transformations include amide bond formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

Protocol 3: Amide Bond Formation[10][11][12][13]

The nucleophilic amino group of this compound readily reacts with carboxylic acids or their activated derivatives to form amides, which are common linkages in many bioactive molecules.

Workflow for Amide Coupling

Caption: General workflow for amide bond formation.

Experimental Protocol:

-

To a solution of the carboxylic acid (1.0 eq), this compound (1.1 eq), and a coupling additive such as HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a base like DIPEA (2.0 eq).

-

Cool the mixture to 0 °C and add a carbodiimide coupling agent such as EDC (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers with aqueous solutions of acid, base, and brine.

-

Dry the organic layer over anhydrous sulfate, concentrate, and purify the crude product by column chromatography.

Table 1: Representative Amide Coupling Reactions with Anilines [5]

| Carboxylic Acid | Aniline Derivative | Coupling Conditions | Yield (%) |

| Thiazole-2-carboxylic acid | 4-Fluoroaniline | EDC (1 eq), DMAP (1 eq), HOBt (0.1 eq), CH₃CN, 23 °C, 18 h | 80 |

| Naproxen | 4-Fluoroaniline | EDC (1 eq), DMAP (1 eq), HOBt (0.1 eq), CH₃CN, 23 °C, 18 h | 57 |

| Boc-Proline | 4-Biphenylamine | EDC (1 eq), DMAP (1 eq), HOBt (0.1 eq), CH₃CN, 23 °C, 18 h | 75 |

Protocol 4: Suzuki-Miyaura Coupling[14][15]

Palladium-catalyzed Suzuki-Miyaura coupling can be employed to form C-C bonds between this compound (if halogenated) and various boronic acids, or by converting the aniline to a halide or triflate first. This allows for the synthesis of biaryl structures.

Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol:

-

In a reaction vessel, combine the halogenated this compound (1.0 eq), the aryl boronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

After cooling, dilute with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Table 2: Representative Suzuki-Miyaura Coupling Reactions with Anilines [6][7]

| Aryl Halide | Boronic Acid/Ester | Catalyst/Base/Solvent | Yield (%) |

| ortho-Bromoaniline derivative | Benzylboronic acid pinacol ester | CataCXium A Pd G3 / Cs₂CO₃ / 2-MeTHF | 95 |

| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂/SPhos / K₃PO₄ / Toluene/H₂O | 98 |

| 3-Bromoaniline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / DME/H₂O | 95 |

Protocol 5: Buchwald-Hartwig Amination[16][17][18]

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, allowing for the arylation of the aniline nitrogen in this compound with various aryl halides.

Workflow for Buchwald-Hartwig Amination

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol:

-

To an oven-dried reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 eq).

-

Add the aryl halide (1.0 eq) and this compound (1.1-1.2 eq).

-

Add an anhydrous solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.

-

After cooling, quench the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Table 3: Representative Buchwald-Hartwig Amination Reactions

| Aryl Halide | Amine | Catalyst/Ligand/Base/Solvent | Yield (%) |

| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos / NaOtBu / Toluene | 94 |

| 1-Bromo-4-tert-butylbenzene | Aniline | Pd(OAc)₂ / P(tBu)₃ / NaOtBu / Toluene | 97 |

| 4-Chloroanisole | N-Methylaniline | Pd(OAc)₂ / RuPhos / K₃PO₄ / Toluene | 91 |

Application in Drug Discovery: Kinase Inhibitors

Derivatives of aniline-containing heterocycles are prominent scaffolds in the development of kinase inhibitors. These compounds often target the ATP-binding site of kinases, playing a crucial role in cancer therapy. The this compound moiety can serve as a key pharmacophore in inhibitors of signaling pathways such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8]

EGFR Signaling Pathway

The EGFR signaling pathway is critical in regulating cell proliferation, survival, and differentiation.[9][2][10] Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors often target the intracellular tyrosine kinase domain of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

Caption: Inhibition of the EGFR signaling pathway.

VEGFR Signaling Pathway

The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels.[11] This process is essential for tumor growth and metastasis. VEGFR inhibitors block the signaling cascade that leads to endothelial cell proliferation, migration, and survival.

Caption: Inhibition of the VEGFR signaling pathway.

Table 4: IC₅₀ Values of Representative Aniline-Based Kinase Inhibitors

| Inhibitor | Target Kinase | IC₅₀ (nM) |

| Gefitinib | EGFR | 2-37 |

| Erlotinib | EGFR | 2 |

| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3 |

| Pazopanib | VEGFR1, VEGFR2, VEGFR3 | 10, 30, 47 |

Note: The IC₅₀ values are illustrative and can vary based on the specific assay conditions.

Conclusion

This compound is a promising and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its utility in established synthetic transformations such as amide coupling, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination allows for the creation of diverse chemical libraries. The demonstrated potential of similar scaffolds as potent kinase inhibitors highlights the importance of this compound in modern drug discovery and medicinal chemistry research.

References

- 1. synarchive.com [synarchive.com]

- 2. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. varsal.com [varsal.com]

- 4. Solution-phase parallel oxazole synthesis with TosMIC [organic-chemistry.org]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. About: Robinson–Gabriel synthesis [dbpedia.org]

4-(Oxazol-2-yl)aniline: A Versatile Building Block in Medicinal Chemistry for Anticancer Drug Discovery

Introduction

4-(Oxazol-2-yl)aniline is a heterocyclic building block that has garnered significant attention in medicinal chemistry, particularly in the development of novel anticancer agents. The unique structural features of the oxazole ring, combined with the versatile aniline moiety, provide a scaffold for the synthesis of compounds with a wide range of biological activities. The oxazole ring is considered a "privileged structure" due to its presence in numerous biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The aniline group serves as a key pharmacophore that can be readily modified to optimize the pharmacological profile of the resulting molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound and its derivatives in their research.

Therapeutic Applications

Derivatives of this compound have shown considerable promise as anticancer agents. The closely related benzoxazole analogue, 2-(4-aminophenyl)benzoxazole, has demonstrated potent inhibitory activity against various cancer cell lines, particularly those of breast and ovarian origin.[1][2] The anticancer activity of these compounds is influenced by the nature of the heterocyclic core, with the activity generally following the order of benzothiazole > benzoxazole >> benzimidazole.[1]

Data Presentation: Anticancer Activity of 2-(4-Aminophenyl)benzoxazole Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of 2-(4-aminophenyl)benzoxazole and its derivatives against a panel of human cancer cell lines. This data highlights the structure-activity relationship (SAR) and the impact of substitutions on the phenyl ring on cytotoxic potency.

| Compound ID | R1 | R2 | R3 | R4 | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | H | H | H | H | MCF-7 (Breast) | >0.01-0.1 | [3] |

| 1 | H | H | H | H | MDA-MB-468 (Breast) | >0.1-1 | [3] |

| 2 | H | H | OMe | H | U937 (Leukemia) | - | [4] |

| 3 | H | H | Cl | H | 22Rv1 (Prostate) | 1.54 | [5] |

| 4 | H | H | H | COOH | 22Rv1 (Prostate) | - | [5] |

Signaling Pathways

Several studies on the benzothiazole analogue of this compound suggest that its anticancer effects are mediated through the induction of apoptosis via the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[4] One study on 2-(4-aminophenyl)-7-methoxybenzothiazole in human leukemia U937 cells demonstrated that the compound induces apoptosis through a death receptor-mediated pathway involving the upregulation of TNF-α and TNFR2, which is dependent on p38 MAPK activation.[4] Another study on a different benzothiazole derivative also showed the involvement of both ERK and p38 MAPK pathways in its photosensitive apoptotic effects.[6]

Caption: Proposed signaling pathway for the induction of apoptosis by 2-(4-aminophenyl)benzoxazole derivatives.

Experimental Protocols

Synthesis of 2-(4-Aminophenyl)benzoxazole

This protocol describes a general method for the synthesis of the 2-(4-aminophenyl)benzoxazole core structure.

Caption: A simplified workflow for the synthesis of 2-(4-aminophenyl)benzoxazole.

Materials:

-

2-Aminophenol

-

4-Nitrobenzoyl chloride

-

Pyridine

-

Polyphosphoric acid (PPA)

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Synthesis of 2-(4-nitrophenyl)benzoxazole:

-

Dissolve 2-aminophenol in pyridine.

-

Add 4-nitrobenzoyl chloride dropwise to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Wash the organic layer with dilute HCl and then with saturated NaHCO3 solution.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Heat the crude product with polyphosphoric acid at 150-160 °C for 4 hours.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitate by filtration, wash with water, and dry to obtain 2-(4-nitrophenyl)benzoxazole.

-

-

Synthesis of 2-(4-aminophenyl)benzoxazole:

-

Suspend 2-(4-nitrophenyl)benzoxazole in ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated HCl.

-

Reflux the mixture for 3 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of NaHCO3.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield 2-(4-aminophenyl)benzoxazole.

-

The product can be further purified by column chromatography.

-

In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol outlines the methodology for determining the cytotoxic effects of this compound derivatives on cancer cell lines.

Caption: A step-by-step workflow for the MTT assay to determine antiproliferative activity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-468)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well microplates

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cancer cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

-

Incubate the plates at 37 °C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

-

-

Incubation:

-

Incubate the plates for 48 to 72 hours at 37 °C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel anticancer therapies. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies to optimize potency and selectivity. The protocols and data presented in this document provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery to further explore the therapeutic potential of this important building block.

References

- 1. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Association Between p38 MAPK-Mediated TNF-α/TNFR2 up-Regulation and 2-(4-Aminophenyl)-7-Methoxybenzothiazole-Induced Apoptosis in Human Leukemia U937 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 2-(Halophenyl)benzoxazole-5-Carboxylic Acids as Potential Anti-Inflammatory and Cytotoxic Agent with Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, and biological evaluation of 2-(4-aminophenyl)benzothiazole derivatives as photosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Biological Screening of 4-(Oxazol-2-yl)aniline Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological screening of 4-(Oxazol-2-yl)aniline analogs as potential anticancer agents. This document details the cytotoxic activity of these compounds against various cancer cell lines, outlines key experimental protocols for their evaluation, and illustrates the pertinent signaling pathways and experimental workflows.

Data Presentation: Cytotoxic Activity of this compound Analogs

The following table summarizes the in vitro cytotoxic activity of a selection of this compound analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented.

| Compound ID | Analog Structure | Cancer Cell Line | Cell Line Origin | IC50 (µM) |

| 1 | 4-(Benzo[d]oxazol-2-yl)aniline | MCF-7 | Breast Adenocarcinoma | >0.01-0.1[1] |

| 1 | 4-(Benzo[d]oxazol-2-yl)aniline | MDA-MB-468 | Breast Adenocarcinoma | >0.1-1[1] |

Experimental Protocols

Detailed methodologies for the key experiments involved in the biological screening of this compound analogs are provided below.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is for determining the cytotoxic effects of the test compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-468)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound analogs (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay is used to determine if the compounds inhibit the polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering (turbidity) at 340 nm. Inhibitors of tubulin polymerization will prevent or reduce this increase in absorbance.

Materials:

-

Purified tubulin protein (>99%)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP solution (10 mM)

-

Glycerol

-

This compound analogs (dissolved in DMSO)

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation: On ice, prepare the tubulin solution in polymerization buffer containing glycerol.

-

Assay Setup: In a pre-chilled 96-well plate on ice, add the test compounds at various concentrations.

-

Initiation of Polymerization: Add the cold tubulin solution to each well.

-

Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot the absorbance against time. The inhibition of tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control.

Protocol 3: Kinase Inhibition Assay

This protocol is designed to assess the inhibitory activity of the compounds against specific protein kinases.

Principle: Kinase activity is measured by quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production through a luminescent signal.

Materials:

-

Purified kinase (e.g., STAT3, other relevant kinases)

-

Kinase-specific substrate

-

Kinase reaction buffer

-

ATP

-

This compound analogs (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit

-

Luminometer-capable microplate reader

Procedure:

-

Kinase Reaction: In a 384-well plate, add the test compound, the kinase, and the substrate.

-

Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measurement: Measure the luminescence using a microplate reader.

-

Data Analysis: Calculate the percent kinase inhibition for each compound concentration relative to controls. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the biological screening of this compound analogs.

Signaling Pathway

The diagram below depicts a simplified representation of the STAT3 signaling pathway, a potential target for this compound analogs.

References

Application Notes and Protocols: 4-(Oxazol-2-yl)aniline in the Synthesis of Potent Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of heterocyclic moieties is a cornerstone of modern medicinal chemistry, particularly in the design of kinase inhibitors for oncology. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold known to enhance pharmacological properties such as metabolic stability and target binding affinity.[1] 4-(Oxazol-2-yl)aniline emerges as a valuable building block, combining the well-established kinase-binding properties of an aniline core with the favorable attributes of the oxazole group. This document provides detailed application notes and protocols for the synthesis and evaluation of a representative kinase inhibitor derived from this compound, targeting key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.

Rationale for this compound in Kinase Inhibitor Design

The aniline moiety is a common feature in numerous approved tyrosine kinase inhibitors (TKIs), where it often acts as a crucial hydrogen bond donor and acceptor within the ATP-binding pocket of the kinase.[2][3] The introduction of an oxazole ring at the 4-position of the aniline can offer several advantages:

-

Modulation of Physicochemical Properties: The oxazole group can fine-tune lipophilicity and solubility, critical parameters for optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.

-

Enhanced Target Engagement: The oxazole ring can participate in additional interactions with the target kinase, potentially increasing potency and selectivity.

-

Metabolic Stability: The oxazole ring is generally more resistant to metabolic degradation compared to other functionalities.

Representative Kinase Inhibitor Synthesis: A 4-(Oxazol-2-yl)anilinoquinazoline Derivative

This section outlines a representative synthesis of a 4-(oxazol-2-yl)anilinoquinazoline derivative, a class of compounds known to exhibit potent inhibition of EGFR and VEGFR-2.[4][5] The synthesis involves the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline core and this compound.